N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a thiazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Importance
Thiazole derivatives, including compounds with structural similarities to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide, are known for their diverse biological activities. The chemical synthesis and modifications of thiazole and thiazolidinone scaffolds have been a significant area of research, aiming to enhance their pharmacological properties. The combination of thiazole with other functional groups can potentially improve physicochemical and biological properties, making these compounds of great interest in medicinal chemistry. For example, the synthesis and biological evaluation of various thiazole derivatives have demonstrated potential antimicrobial, anticancer, and anti-inflammatory activities (Rosales-Hernández et al., 2022).
Therapeutic Applications
Thiazole and thiazolidinone derivatives exhibit a wide range of biological activities. These include antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and analgesic properties. The intrinsic molecular interactions between thiazole compounds and various drug targets/enzymes highlight their potential as new drug molecules with novel modes of action. The therapeutic applications of these compounds are under continuous investigation, with some thiazole derivatives being proposed as new pharmacophores due to their promising bioactivity profiles (Sharma et al., 2019).
Anticancer Potential
Recent studies on thiazolidin-4-one derivatives, which share a functional relationship with the compound of interest, have focused on their potential as anticancer agents. The design of 4-thiazolidinone-bearing hybrid molecules, integrating various pharmacophoric elements, aims to develop more effective anticancer therapies. These efforts reflect the ongoing exploration of thiazole and thiazolidinone scaffolds in oncological drug development, indicating a promising area for future research and potential clinical applications (Roszczenko et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-15-4-10-18(11-5-15)26-12-2-3-20(25)24-21-23-19(14-27-21)17-8-6-16(13-22)7-9-17/h4-11,14H,2-3,12H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGMBHDCNTDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.